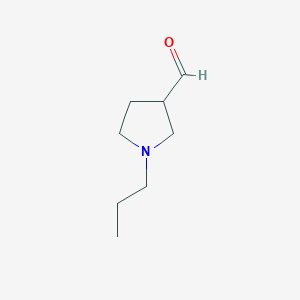

1-Propylpyrrolidine-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-propylpyrrolidine-3-carbaldehyde |

InChI |

InChI=1S/C8H15NO/c1-2-4-9-5-3-8(6-9)7-10/h7-8H,2-6H2,1H3 |

InChI Key |

XZVNANSPPIKPFM-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCC(C1)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyrrolidine 3 Carbaldehyde Derivatives

Strategies for Pyrrolidine (B122466) Ring Construction and Formyl Group Introduction at the C-3 Position

The construction of the pyrrolidine ring and the concurrent or subsequent introduction of a formyl group at the C-3 position are pivotal challenges in the synthesis of these target molecules. Various strategies have been developed to achieve this, each with its own advantages in terms of stereocontrol, diversity, and efficiency.

Asymmetric Michael Addition Reactions for Stereoselective Synthesis of Pyrrolidine-3-carboxylic Acid Precursors

Asymmetric Michael addition reactions represent a powerful tool for the stereoselective synthesis of pyrrolidine-3-carboxylic acid precursors. rsc.orgresearchgate.netnih.gov These precursors are readily converted to the desired pyrrolidine-3-carbaldehyde (B2962349) derivatives. Organocatalytic enantioselective Michael additions of nitroalkanes to 4-oxo-2-enoates have been successfully employed to generate highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgresearchgate.netnih.gov For instance, the synthesis of 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess (ee) has been achieved in a two-step process utilizing this methodology. researchgate.net The resulting Michael adducts can be further transformed into a variety of useful molecules. researchgate.net The use of chiral templates and organocatalysts, such as those derived from cinchona alkaloids or proline, allows for high levels of stereocontrol during the crucial C-C bond-forming step. mdpi.comresearchgate.net

| Catalyst Type | Reactants | Product | Enantiomeric Excess (ee) | Reference |

| Organocatalyst | 4-Oxo-2-enoates and nitroalkanes | 5-Alkyl-substituted pyrrolidine-3-carboxylic acids | Up to 98% | researchgate.net |

| Chiral Ferrocenyl P,S-ligands with Cu(I) | Azomethine ylides | Pyrrolidine derivatives | High | consensus.app |

| Cinchona alkaloid derived amino-squaramide | γ/δ-Hydroxyenones and α-nitroketones | Functionalized pyrrolidines | Excellent | researchgate.net |

Multicomponent Reaction Approaches for Diverse Pyrrolidine Architectures

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to construct complex molecular architectures, including diverse pyrrolidine scaffolds, in a single synthetic operation. tandfonline.comtandfonline.com These reactions combine three or more starting materials to form a product that incorporates substantial portions of all reactants. nih.gov The Passerini and Ugi reactions are prominent examples of MCRs that have been utilized in the synthesis of heterocyclic compounds. nih.govnih.govwikipedia.orgorganic-chemistry.org

The Passerini reaction, a three-component reaction involving a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy carboxamides. organic-chemistry.org While the classic Passerini reaction leads to acyclic products, its variants and post-reaction modifications can be employed to generate heterocycles. nih.govwikipedia.org For instance, Lewis acid-promoted Passerini reactions can afford substituted oxazoles and other heterocycles. nih.gov

The Ugi reaction, a four-component reaction, is also a powerful tool for generating molecular diversity and has been applied to the synthesis of pyrrolidone-based structures. nih.gov MCRs based on [3+2] cycloadditions of azomethine ylides are particularly effective for constructing the pyrrolidine ring with high regioselectivity and stereoselectivity. tandfonline.com This approach allows for the creation of highly substituted and structurally diverse pyrrolidine derivatives. tandfonline.comtandfonline.com

| Multicomponent Reaction | Key Features | Resulting Scaffolds | Reference |

| Passerini Reaction | Three-component reaction (carboxylic acid, carbonyl, isocyanide) | α-Acyloxy amides, can lead to heterocycles | nih.govwikipedia.orgorganic-chemistry.org |

| Ugi Reaction | Four-component reaction | Diverse, including pyrrolidone derivatives | nih.gov |

| [3+2] Cycloaddition | Azomethine ylides with dipolarophiles | Highly substituted pyrrolidines | tandfonline.comtandfonline.com |

Catalytic Hydroformylation for the Introduction of the Formyl Moiety

Catalytic hydroformylation is a key industrial process for the introduction of a formyl group (-CHO) onto an alkene. This reaction can be strategically employed in the synthesis of pyrrolidine-3-carbaldehydes by using a pyrroline (B1223166) precursor. The hydroformylation of a suitably substituted pyrroline at the C-3 position would directly yield the desired aldehyde functionality. Rhodium-based catalysts are commonly used for hydroformylation reactions, often with specialized ligands to control regioselectivity and enantioselectivity. While specific examples for the direct hydroformylation to 1-propylpyrrolidine-3-carbaldehyde are not prevalent in the searched literature, the general principle of hydroformylating unsaturated nitrogen heterocycles is a well-established synthetic strategy.

N-Alkylation and N-Functionalization Strategies, with Specific Consideration of Propyl Substitution

The introduction of the propyl group onto the nitrogen atom of the pyrrolidine ring is a crucial step in the synthesis of this compound. This is typically achieved through N-alkylation of a pre-formed pyrrolidine-3-carbaldehyde or a suitable precursor. researchgate.netechemi.com Standard N-alkylation methods involve reacting the secondary amine of the pyrrolidine ring with a propyl halide (e.g., propyl bromide or iodide) in the presence of a base. researchgate.netnih.gov The choice of base and solvent can be critical to the success of the reaction, with common systems including potassium carbonate in DMF or triethylamine (B128534) in acetone. researchgate.net For less reactive alkylating agents, stronger bases like sodium hydride may be necessary. researchgate.net

Reductive amination is another powerful method for N-alkylation. This can involve the reaction of a pyrrolidine precursor with propionaldehyde (B47417) in the presence of a reducing agent. A one-pot reductive amination of glutamic acid with various carbonyl compounds, including C3 aldehydes, has been demonstrated to produce N-alkyl-2-pyrrolidones, which are related structures. rsc.org

Organocatalytic and Chiral Auxiliary-Based Syntheses of Enantioenriched Pyrrolidine-3-carbaldehyde Analogues

The synthesis of enantioenriched pyrrolidine-3-carbaldehyde analogues is of great interest for applications in medicinal chemistry and asymmetric synthesis. Organocatalysis and the use of chiral auxiliaries are two of the most powerful strategies to achieve high levels of stereocontrol. mdpi.comwikipedia.orgsigmaaldrich.com

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a green and efficient alternative to metal-based catalysis. mdpi.com Proline and its derivatives are prominent organocatalysts for a wide range of asymmetric transformations, including the synthesis of chiral pyrrolidines. mdpi.comyoutube.comrsc.org These catalysts can activate substrates through the formation of enamines or iminium ions, guiding the stereochemical outcome of the reaction. mdpi.com For example, organocatalytic sulfa-Michael additions have been used to produce polyfunctional tetrahydrothiophenes, demonstrating the versatility of this approach for constructing chiral heterocycles. metu.edu.tr

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com Oxazolidinones, popularized by David A. Evans, are widely used chiral auxiliaries, particularly in stereoselective aldol (B89426) reactions, which can be used to construct precursors to pyrrolidine derivatives. wikipedia.orgyoutube.com Camphorsultam and pseudoephedrine are other examples of effective chiral auxiliaries. wikipedia.org The synthesis of a new chiral pyrrolidine has been achieved using 2,3-O-iso-propylidene-D-erythronolactol as a chiral starting material, showcasing the utility of carbohydrate-derived scaffolds. nih.gov

| Strategy | Key Principle | Examples of Catalysts/Auxiliaries | Resulting Products | Reference |

| Organocatalysis | Use of small, chiral organic molecules to catalyze asymmetric reactions. | Proline and its derivatives, Cinchona alkaloids. | Enantioenriched pyrrolidines. | mdpi.comrsc.org |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselectivity. | Evans oxazolidinones, camphorsultam, pseudoephedrine. | Enantioenriched precursors to pyrrolidines. | wikipedia.orgsigmaaldrich.comyoutube.com |

Atom-Economical and Sustainable Approaches in Pyrrolidine-3-carbaldehyde Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on atom economy, reduced waste, and the use of environmentally benign reagents and solvents. mdpi.comrsc.orgvjs.ac.vntandfonline.com

Multicomponent reactions (MCRs), as discussed earlier, are inherently atom-economical as they combine multiple reactants into a single product with minimal byproduct formation. tandfonline.comtandfonline.comnih.gov Domino reactions, where a series of transformations occur in a single pot without the isolation of intermediates, also contribute to more sustainable synthetic processes. rsc.org For instance, a one-pot, three-component domino reaction has been developed for the synthesis of novel pyrrolidine-fused spirooxindoles in an environmentally friendly EtOH–H2O solvent system without the need for a catalyst. rsc.org

Comparative Analysis of Synthetic Routes for this compound and Related N-Alkylpyrrolidine-3-carbaldehydes

The synthesis of this compound can be approached through several distinct synthetic strategies. The optimal route often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions. A comparative analysis of the most plausible synthetic pathways reveals the relative advantages and disadvantages of each approach. These routes generally involve either the initial construction of the N-propylpyrrolidine core followed by functional group manipulation at the 3-position, or the synthesis of a pyrrolidine-3-carbaldehyde precursor followed by N-alkylation.

Route A: Synthesis via N-Alkylation of a Pre-existing Pyrrolidine Ring

This common strategy involves the initial N-alkylation of a suitable pyrrolidine-3-carboxylate ester, followed by reduction to the corresponding alcohol and subsequent oxidation to the aldehyde.

N-Alkylation: The synthesis can commence with a commercially available ester of pyrrolidine-3-carboxylic acid, such as ethyl pyrrolidine-3-carboxylate. The secondary amine of the pyrrolidine ring can be alkylated with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a non-nucleophilic base like potassium carbonate or triethylamine to yield ethyl 1-propylpyrrolidine-3-carboxylate. This is a standard and generally high-yielding N-alkylation reaction.

Reduction to Alcohol: The resulting ester is then reduced to the primary alcohol, (1-propylpyrrolidin-3-yl)methanol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is typically employed for this transformation. chemguide.co.uk

Oxidation to Aldehyde: The final step is the selective oxidation of the primary alcohol to the aldehyde. This step is critical, as over-oxidation to the carboxylic acid must be avoided. Milder oxidizing agents are preferred, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) or a Dess-Martin periodinane oxidation.

Route B: Synthesis from a Precursor Containing the N-Propyl Group

An alternative approach involves forming the pyrrolidine ring with the N-propyl group already incorporated.

Ring Formation: One can envision a cyclization reaction between a primary amine, in this case, propylamine (B44156), and a suitable four-carbon chain with electrophilic centers at both ends, such as 1,4-dihalobutane derivatives. For instance, the reaction of propylamine with cis-1,4-dihalobutene-2 can lead to the formation of 1-propyl-Δ³-pyrroline. google.com

Functionalization: The double bond in the resulting 1-propyl-Δ³-pyrroline can then be functionalized. For example, hydroboration-oxidation would yield (1-propylpyrrolidin-3-yl)methanol.

Oxidation: As in Route A, the final step would be the controlled oxidation of the alcohol to the desired aldehyde, this compound.

Route C: Synthesis via Reduction of a Carboxylic Acid Derivative

This route focuses on first establishing the aldehyde functionality (or a precursor) on the pyrrolidine ring and then introducing the N-propyl group.

Preparation of a Protected Pyrrolidine-3-carboxylic Acid: Starting from pyrrolidine-3-carboxylic acid, the nitrogen is first protected, for example, as a tert-butyloxycarbonyl (Boc) derivative.

Reduction to Aldehyde: The direct reduction of a carboxylic acid to an aldehyde is challenging as the reaction often proceeds to the primary alcohol. chemguide.co.uk A more controlled approach involves first converting the carboxylic acid to a more reactive derivative.

Via an Ester: The protected carboxylic acid can be converted to its methyl or ethyl ester. Subsequent reduction with a sterically hindered reducing agent like Diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C) can selectively yield the aldehyde. quora.comlibretexts.org

Via an Acyl Chloride: Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reduced to the aldehyde using a milder reducing agent such as lithium tri-tert-butoxyaluminum hydride. libretexts.org

Deprotection and N-Alkylation: The nitrogen protecting group is then removed (e.g., using trifluoroacetic acid for a Boc group), and the resulting pyrrolidine-3-carbaldehyde is N-alkylated with a propyl halide to furnish the final product. This step may require protection of the aldehyde group to prevent side reactions.

Comparative Analysis Table

| Feature | Route A: N-Alkylation First | Route B: Ring Formation with N-Propyl Group | Route C: Reduction of Carboxylic Acid Derivative |

| Starting Materials | Readily available pyrrolidine-3-carboxylate esters. | Propylamine and specialized 1,4-dihalo-2-butenes. | Pyrrolidine-3-carboxylic acid. |

| Number of Steps | Typically 3 steps. | Typically 3 steps. | 4-5 steps (including protection/deprotection). |

| Key Reactions | N-alkylation, ester reduction, alcohol oxidation. | Cyclization, hydroboration-oxidation, alcohol oxidation. | N-protection, acid-to-aldehyde reduction, deprotection, N-alkylation. |

| Potential Challenges | Over-oxidation in the final step. | Availability and handling of dihalobutene precursors. | Multi-step protection/deprotection sequence adds complexity; low-temperature reductions can be challenging to scale. |

| Overall Efficiency | Generally efficient and straightforward for laboratory scale. | Potentially efficient if precursors are available. | Can be lengthy and may result in lower overall yields due to the number of steps. |

Chemical Transformations and Reactivity Profiles of Pyrrolidine 3 Carbaldehyde Systems

Diversification Strategies for the Pyrrolidine (B122466) Ring System

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a prevalent scaffold in a vast array of biologically active compounds and natural products. The ability to chemically modify and diversify this core structure is of paramount importance in medicinal chemistry and drug discovery. This section explores the chemical transformations and reactivity profiles of pyrrolidine-3-carbaldehyde (B2962349) systems, with a specific focus on "1-Propylpyrrolidine-3-carbaldehyde." We will delve into strategies for functional group interconversions of the aldehyde moiety and the derivatization of the pyrrolidine core, as well as ring modifications and skeletal rearrangements that enable access to novel chemical space.

Functional Group Interconversions and Derivatization of the Pyrrolidine Core

The aldehyde functional group at the C-3 position of the 1-propylpyrrolidine (B8136157) ring is a versatile handle for a multitude of chemical transformations. These reactions allow for the introduction of a wide range of other functional groups, leading to a diverse library of derivatives. Key interconversions include oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation of the Aldehyde Group: The aldehyde in this compound can be readily oxidized to the corresponding carboxylic acid, 1-Propylpyrrolidine-3-carboxylic acid. This transformation is a fundamental step in the synthesis of many pharmaceutical compounds. google.comnih.gov A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups.

Reduction of the Aldehyde Group: The aldehyde can be reduced to a primary alcohol, (1-Propylpyrrolidin-3-yl)methanol. This is typically achieved using hydride reducing agents. harvard.edu The resulting alcohol can be further functionalized, for example, through esterification or etherification, to generate a new set of derivatives.

Reductive Amination: Reductive amination is a powerful method for converting the aldehyde into a primary, secondary, or tertiary amine. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This one-pot reaction involves the initial formation of an imine by reacting the aldehyde with an amine, followed by in-situ reduction. wikipedia.org This strategy is highly valuable for introducing nitrogen-containing side chains, which can significantly impact the biological activity of the molecule.

Derivatization of the Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is a nucleophilic center that can undergo various derivatization reactions. While the focus compound is already N-propylated, it is important to note that N-alkylation is a common strategy for diversifying the pyrrolidine core. researchgate.net

Below is a table summarizing key functional group interconversions for this compound:

| Transformation | Reagents and Conditions | Product |

| Oxidation | Jones Reagent (CrO₃, H₂SO₄, acetone); Pinnick Oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) | 1-Propylpyrrolidine-3-carboxylic acid |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Methanol; Lithium aluminum hydride (LiAlH₄), THF | (1-Propylpyrrolidin-3-yl)methanol |

| Reductive Amination | Primary or Secondary Amine, Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Dichloromethane | Substituted (1-Propylpyrrolidin-3-yl)methanamine |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂), THF | 1-Propyl-3-vinylpyrrolidine |

| Grignard Reaction | Organomagnesium halide (e.g., MeMgBr), THF, then H₃O⁺ workup | 1-(1-Propylpyrrolidin-3-yl)ethanol |

Ring Modifications and Skeletal Rearrangements

Beyond functional group interconversions, the diversification of the pyrrolidine scaffold can be achieved through more profound structural changes involving the ring itself. These modifications, which include ring expansions and contractions, can lead to the formation of different heterocyclic systems, thereby accessing novel regions of chemical space. wikipedia.org

Ring Expansion: Pyrrolidine rings can be expanded to form six-membered piperidine (B6355638) or seven-membered azepane rings. researchgate.netresearchgate.net One common strategy involves the generation of a bicyclic azetidinium intermediate, which can then be opened by a nucleophile to yield the ring-expanded product. researchgate.net For a substrate like this compound, the aldehyde would first need to be converted to a suitable functional group that can facilitate the formation of the bicyclic intermediate. For instance, conversion to a hydroxymethyl group followed by activation could initiate such a rearrangement.

Ring Contraction: While less common for pyrrolidines themselves, ring contraction methodologies are known for other heterocyclic systems to produce pyrrolidines. For example, a photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine derivatives. nih.govnih.gov The Favorskii rearrangement of cyclic α-halo ketones is another classic example of a ring contraction reaction. chemistrysteps.com Applying such a strategy to a pyrrolidine derivative would require significant pre-functionalization of the ring.

Skeletal Recasting: More advanced strategies for modifying heterocyclic scaffolds include skeletal recasting, where the ring is deconstructed and then reconstructed in a different manner. acs.org For instance, a skeletal recasting of pyrroles can be achieved using azoalkenes to generate tetra-substituted pyrroles. acs.org While this has been demonstrated on aromatic pyrroles, the conceptual framework of deconstruction-reconstruction offers a potential, albeit challenging, avenue for the diversification of saturated pyrrolidine rings.

The exploration of these ring modification strategies, though often requiring multi-step synthetic sequences, provides a powerful toolkit for the significant structural diversification of the 1-propylpyrrolidine core, enabling the synthesis of novel molecular architectures with potentially unique biological properties.

Applications As Advanced Building Blocks in Complex Molecule Synthesis

Utilization in the Synthesis of Heterocyclic Scaffolds and Architectures

The aldehyde functionality of 1-Propylpyrrolidine-3-carbaldehyde is a key handle for its use in the construction of various heterocyclic scaffolds. Aldehydes are classic electrophiles in reactions that form new rings.

One of the most powerful methods for the synthesis of tetrahydroisoquinolines and related heterocyclic systems is the Pictet-Spengler reaction . cymitquimica.comchemscene.comgoogle.com This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. In this context, this compound could serve as the aldehyde component, reacting with various tryptamine (B22526) or phenethylamine (B48288) derivatives to generate novel polycyclic structures containing the 1-propylpyrrolidine (B8136157) moiety. The general mechanism for a Pictet-Spengler reaction involves the initial formation of an iminium ion, which is then attacked by the electron-rich aromatic ring to forge the new heterocyclic ring. cymitquimica.comcymitquimica.com

Furthermore, the aldehyde group can participate in multicomponent reactions to build complex heterocyclic systems in a single step. For instance, it could be employed in reactions leading to the formation of substituted pyridines, pyrimidines, or other nitrogen-containing heterocycles that are prevalent in medicinal chemistry. youtube.comgoogle.com

Another significant application lies in the synthesis of spirocyclic scaffolds . Spiro-oxindoles, for example, are a class of compounds with significant biological activity, and their synthesis often involves the reaction of an oxindole (B195798) with an aldehyde. This compound could be utilized in reactions such as the [3+2] cycloaddition of azomethine ylides generated from the condensation of isatin (B1672199) and an amino acid with the aldehyde acting as a key reactant, leading to the formation of spiro[pyrrolidine-3,3'-oxindole] structures.

Contribution to the Construction of Chiral Pharmaceutical Intermediates and Bioactive Molecules

The pyrrolidine (B122466) ring is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds and approved drugs. The inherent chirality of this compound makes it a valuable precursor for the synthesis of enantiomerically pure pharmaceutical intermediates.

The aldehyde group can be readily transformed into other functional groups, such as amines via reductive amination, alcohols through reduction, or carboxylic acids via oxidation, providing access to a wide range of chiral derivatives. For example, reductive amination with a primary or secondary amine would yield a chiral diamine, a common structural motif in pharmacologically active molecules.

The synthesis of pyrrolidine derivatives with specific biological activities, such as anticholinergic or antiviral properties, often relies on the functionalization of a pre-existing pyrrolidine core. This compound serves as an ideal starting point for such modifications, allowing for the introduction of diverse substituents at the 3-position.

The compound's structure is related to intermediates used in the synthesis of various bioactive molecules. For instance, derivatives of pyrrolidine-3-carbaldehyde (B2962349) can be precursors to compounds that interact with dopamine (B1211576) or muscarinic receptors.

Table 1: Potential Pharmaceutical Scaffolds from this compound

| Starting Material | Reaction Type | Potential Product Scaffold | Therapeutic Area of Interest |

|---|---|---|---|

| This compound | Pictet-Spengler Reaction | Tetrahydro-β-carbolines | CNS disorders, Anticancer |

| This compound | Reductive Amination | Chiral Diamines | Antiviral, Antibacterial |

| This compound | Wittig Reaction | Alkenyl-substituted Pyrrolidines | Various |

Role in Asymmetric Synthesis and Chiral Pool Methodologies for Natural Product Analogues

"Chiral pool" synthesis utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. While this compound itself is not a direct natural product, it can be synthesized from chiral precursors, such as proline or malic acid, thus placing it within the broader strategy of chiral pool synthesis.

Its application in asymmetric synthesis would leverage its inherent chirality to control the stereochemical outcome of subsequent reactions. For example, its use as a chiral aldehyde in aldol (B89426) or Mannich reactions could induce diastereoselectivity in the formation of new stereocenters.

The synthesis of natural product analogues often involves the modification of a core scaffold to explore structure-activity relationships. The 1-propylpyrrolidine moiety can mimic the cyclic amino acid proline, which is found in many natural products. By using this compound, chemists can introduce a non-natural, N-alkylated proline-like fragment into a target molecule, potentially leading to enhanced biological activity or improved pharmacokinetic properties.

Precursors for Specialized Chemical Materials and Advanced Functional Polymers

The reactivity of the aldehyde and the stability of the pyrrolidine ring make this compound a potential monomer or precursor for the synthesis of specialized polymers. The aldehyde group can undergo polymerization reactions, or it can be used to functionalize existing polymer backbones.

For example, condensation polymerization with other difunctional monomers, such as diamines or diols, could lead to the formation of novel polyamides or polyesters containing pendant 1-propylpyrrolidine groups. These materials could possess interesting properties, such as improved solubility in organic solvents or the ability to coordinate with metal ions due to the presence of the nitrogen atom.

Furthermore, the pyrrolidine nitrogen can be quaternized to introduce a positive charge, leading to the formation of cationic polymers or polyelectrolytes. Such materials have applications in areas like gene delivery, water treatment, and as antimicrobial surfaces. The aldehyde group provides a convenient handle for incorporating this monomer into a polymer chain before or after quaternization.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetrahydroisoquinoline |

| Tryptamine |

| Phenethylamine |

| Pyridine |

| Pyrimidine |

| Spiro-oxindole |

| Isatin |

| Spiro[pyrrolidine-3,3'-oxindole] |

| Proline |

Future Research Directions and Emerging Paradigms in Pyrrolidine 3 Carbaldehyde Chemistry

Development of Novel and Highly Efficient Catalytic Systems for Synthesis

The synthesis of substituted pyrrolidines is a cornerstone of organic chemistry, with numerous strategies developed to access this privileged scaffold. nih.gov For 1-Propylpyrrolidine-3-carbaldehyde, future research will likely focus on the development of novel catalytic systems that offer enhanced efficiency, selectivity, and sustainability.

Current methods for pyrrolidine (B122466) synthesis often rely on multi-step sequences. nih.gov A key area of future development will be the design of catalytic cascade reactions that can construct the this compound framework in a single, atom-economical step. For instance, a platinum/Brønsted acid relay catalysis has been shown to be effective for the synthesis of other pyrrolidine derivatives and could be adapted for this target. nih.gov Such systems can activate simple starting materials and guide them through a series of transformations to the desired product without the need for isolating intermediates.

Furthermore, the exploration of enantioselective catalysis will be crucial. The stereochemistry of pyrrolidine derivatives is often critical for their biological activity. nih.gov Future catalytic systems, potentially based on chiral transition metal complexes or organocatalysts, will aim to control the stereocenter at the 3-position of the pyrrolidine ring during the formation of the aldehyde group. Research into organocatalytic Michael addition reactions, for example, has shown promise in synthesizing chiral pyrrolidine-3-carboxylic acid derivatives, a concept that could be extended to the synthesis of the corresponding aldehydes. rsc.org

Table 1: Comparison of Potential Catalytic Systems for this compound Synthesis

| Catalytic System | Potential Advantages | Potential Challenges |

| Transition Metal Catalysis (e.g., Pt, Rh, Pd, Cu) | High efficiency, potential for diverse bond formations. nih.govorganic-chemistry.org | Cost of precious metals, potential for product contamination. |

| Organocatalysis | Metal-free, often milder reaction conditions, good enantioselectivity. mdpi.com | Can require higher catalyst loadings, substrate scope may be limited. |

| Biocatalysis (Enzymes) | High selectivity, environmentally friendly. | Enzyme stability and availability can be limiting factors. |

| Photocatalysis | Access to unique reaction pathways using light energy. | Requires specialized equipment, potential for side reactions. |

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations. While classical aldehyde chemistry is well-established, future research will delve into uncovering novel reactivity modes.

One promising avenue is the use of the aldehyde as a linchpin for multicomponent reactions. tandfonline.com These reactions, where three or more reactants combine in a single operation, offer a rapid and efficient way to build molecular complexity. Designing new multicomponent reactions that incorporate this compound could lead to the discovery of novel and structurally diverse heterocyclic scaffolds with potential biological activity. For example, a one-pot five-component cycloaddition reaction has been described for the synthesis of other complex pyrrolidine derivatives. tandfonline.com

Another area of exploration is the development of novel C-H functionalization reactions at the pyrrolidine ring. Directing groups, including the aldehyde itself or a derivative, could be used to selectively activate and functionalize specific C-H bonds, providing a more direct route to complex derivatives without the need for pre-functionalized substrates.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry offers a powerful solution for the scalable and safe synthesis of chemical compounds. nih.gov The integration of the synthesis of this compound into a continuous flow process will be a key research focus.

Flow chemistry provides several advantages, including precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. nih.gov Furthermore, the enhanced safety profile of flow reactors makes them ideal for handling potentially hazardous reagents or exothermic reactions that can be challenging in traditional batch processes. nih.gov Photochemical reactions, for instance, can be more efficiently and safely conducted in flow reactors. acs.orgacs.org Electrochemical methods for pyrrolidine synthesis have also been successfully translated to continuous flow systems. chemistryviews.org

Automated synthesis platforms, which combine robotics with flow chemistry, will further accelerate the discovery and optimization of synthetic routes to this compound and its derivatives. These platforms can perform a large number of experiments in a short period, enabling rapid screening of reaction conditions, catalysts, and substrates.

Table 2: Advantages of Flow Chemistry for the Synthesis of this compound

| Feature | Benefit in Synthesis |

| Precise Control | Improved yield, purity, and reproducibility. |

| Enhanced Safety | Better management of exothermic reactions and hazardous materials. nih.gov |

| Scalability | Seamless transition from laboratory to production scale. chemistryviews.org |

| Integration | Can be combined with other technologies like photocatalysis and electrochemistry. acs.orgchemistryviews.org |

Advanced Spectroscopic and Structural Characterization Techniques for Elucidating Complex Derivatives

As the synthesis of more complex derivatives of this compound becomes possible, the need for advanced characterization techniques will become increasingly important. While standard techniques like NMR and mass spectrometry are indispensable, more sophisticated methods will be required to unambiguously determine the structure and stereochemistry of novel compounds.

Two-dimensional NMR techniques, such as HSQC, HMBC, COSY, and NOESY, will be essential for elucidating the connectivity and spatial relationships of atoms within complex molecules derived from this compound. nih.gov For chiral derivatives, X-ray crystallography will be the gold standard for determining the absolute stereochemistry. acs.org

In cases where single crystals are difficult to obtain, other techniques such as vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) can provide valuable information about the stereochemistry in solution. The development of computational methods to predict and interpret these spectroscopic data will also play a crucial role. High-resolution mass spectrometry (HRMS) will be vital for confirming the elemental composition of new compounds. acs.org

Table 3: Advanced Characterization Techniques for Derivatives of this compound

| Technique | Information Provided |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Connectivity and spatial proximity of atoms. nih.gov |

| X-ray Crystallography | Absolute three-dimensional structure. acs.org |

| Vibrational Circular Dichroism (VCD) | Stereochemical information in solution. |

| Electronic Circular Dichroism (ECD) | Stereochemical information for chromophoric molecules. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular formula. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.